N-(1,3-benzodioxol-5-ylmethyl)octadecanamide
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Overview
Description
N-(1,3-Benzodioxol-5-ylmethyl)octadecanamide is an organic compound with the molecular formula C26H43NO3 It features a benzodioxole ring attached to an octadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)octadecanamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with octadecylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzodioxol-5-ylmethyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the benzodioxole ring can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
N-(1,3-Benzodioxol-5-ylmethyl)octadecanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)octadecanamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The octadecanamide chain can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzodioxol-5-ylmethyl)benzenesulfonamide: An analogue of capsaicin with a benzodioxole ring and a benzenesulfonamide group.
1,3-Benzodioxol-5-ylmethylamine: A simpler compound with a benzodioxole ring and an amine group.
Uniqueness
N-(1,3-Benzodioxol-5-ylmethyl)octadecanamide is unique due to its long octadecanamide chain, which imparts distinct physicochemical properties compared to its analogues. This structural feature can influence its solubility, stability, and interaction with biological membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H43NO3 |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)octadecanamide |
InChI |
InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)27-21-23-18-19-24-25(20-23)30-22-29-24/h18-20H,2-17,21-22H2,1H3,(H,27,28) |
InChI Key |
BMNFLJHHFCAYFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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